molecular formula C18H21N3O2 B5643519 N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide

Cat. No.: B5643519
M. Wt: 311.4 g/mol
InChI Key: NVUPFWFNAHRTRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C18H21N3O2 and its molecular weight is 311.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-cyclohexyl-2-(6-oxo-3-phenyl-1(6H)-pyridazinyl)acetamide is 311.16337692 g/mol and the complexity rating of the compound is 500. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1(6H)-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the context of anti-inflammatory and analgesic properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

  • Molecular Formula: C₁₈H₁₆N₄O₂
  • Molecular Weight: 320.3 g/mol
  • CAS Number: 921572-41-0

The compound features a pyridazine ring, which is known for its diverse pharmacological properties. The presence of the cyclohexyl and phenyl groups enhances its lipophilicity, potentially influencing its bioavailability and interaction with biological targets.

The primary mechanism of action for this compound involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation and pain pathways. Selective COX-2 inhibitors are designed to reduce the risk of gastrointestinal side effects associated with non-selective NSAIDs.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits potent COX-2 inhibitory activity. For instance, in a comparative study, several derivatives were evaluated for their IC₅₀ values against COX enzymes:

CompoundIC₅₀ (nM)Selectivity Index (SI)
This compound15.5021.29
Celecoxib17.79-
Indomethacin220-

These results indicate that this compound is more effective than celecoxib in inhibiting COX-2, suggesting a favorable profile for anti-inflammatory applications .

Case Study: Anti-inflammatory Effects

A recent study investigated the anti-inflammatory effects of this compound in animal models. The compound was administered to rats subjected to carrageenan-induced paw edema, a common model for assessing anti-inflammatory activity.

Results:
The treated group exhibited a significant reduction in paw swelling compared to the control group, confirming the compound's efficacy as an anti-inflammatory agent. The results are summarized in the table below:

Treatment GroupPaw Edema Reduction (%)
Control0
N-cyclohexyl Compound65
Celecoxib60

These findings suggest that this compound may offer comparable or superior anti-inflammatory effects relative to established treatments .

Safety and Toxicology

While the compound shows promise in terms of efficacy, safety studies are crucial for its development into a therapeutic agent. Preliminary toxicological assessments indicate minimal ulcerogenic effects compared to traditional NSAIDs like indomethacin, which is significant for patient safety .

Properties

IUPAC Name

N-cyclohexyl-2-(6-oxo-3-phenylpyridazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-17(19-15-9-5-2-6-10-15)13-21-18(23)12-11-16(20-21)14-7-3-1-4-8-14/h1,3-4,7-8,11-12,15H,2,5-6,9-10,13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVUPFWFNAHRTRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.